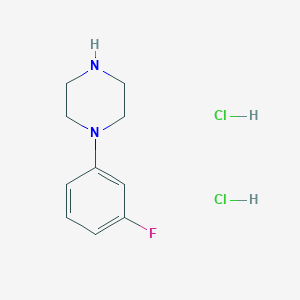
アンドラスチンA
概要
説明
Andrastin A is a meroterpenoid compound isolated from various species of the Penicillium genus, including Penicillium albocoremium and Penicillium roqueforti . It is known for its potent inhibitory activity against protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
科学的研究の応用
Andrastin A has a wide range of applications in scientific research:
作用機序
アンドラスチンAは、タンパク質の翻訳後修飾に不可欠な酵素であるタンパク質ファルネシル転移酵素を阻害することにより、その効果を発揮します . この阻害は、細胞シグナル伝達と増殖に関与するタンパク質の適切な機能を阻害し、それによって抗がん特性を発揮します . 分子標的は、癌細胞の増殖に不可欠なRas癌遺伝子タンパク質です .
類似化合物:
アンドラスチンB: 構造が似ていますが、特定の官能基の酸化状態が異なります.
バルセロニック酸: コア構造が異なる、別のファルネシル転移酵素阻害剤.
シトレオハイブリッド: 生合成起源は似ていますが、構造上の特徴が異なる化合物.
独自性: this compoundは、独自のテトラサイクリック骨格とタンパク質ファルネシル転移酵素に対する強力な阻害活性により際立っています . 合成的に、そして生合成的に生産できるという能力は、その汎用性と大規模生産の可能性を高めています .
生化学分析
Biochemical Properties
Andrastin A plays a crucial role in biochemical reactions, particularly in inhibiting the farnesyltransferase activity of oncogenic Ras proteins. This inhibition prevents the proper functioning of Ras proteins, which are involved in cell growth and differentiation. Andrastin A interacts with various enzymes, proteins, and other biomolecules, including farnesyltransferase and Ras proteins. The nature of these interactions involves binding to the active site of farnesyltransferase, thereby blocking its activity and preventing the farnesylation of Ras proteins .
Cellular Effects
Andrastin A exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the farnesylation of Ras proteins, which are critical for cell signaling pathways. This inhibition disrupts the signaling pathways that promote cell growth and proliferation, leading to reduced tumor growth. Additionally, Andrastin A affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of Andrastin A involves its binding interactions with biomolecules, particularly farnesyltransferase. By binding to the active site of farnesyltransferase, Andrastin A inhibits its activity, preventing the farnesylation of Ras proteins. This inhibition disrupts the downstream signaling pathways that are essential for cell growth and proliferation. Additionally, Andrastin A may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Andrastin A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Andrastin A remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to Andrastin A in in vitro and in vivo studies has demonstrated sustained inhibition of tumor growth and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Andrastin A vary with different dosages in animal models. At lower doses, Andrastin A effectively inhibits tumor growth without causing significant toxic or adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumoral activity .
Metabolic Pathways
Andrastin A is involved in several metabolic pathways, including those related to the farnesylation of proteins. The compound interacts with enzymes such as farnesyltransferase and other cofactors involved in protein prenylation. These interactions affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Andrastin A is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
Andrastin A exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for Andrastin A to exert its inhibitory effects on farnesyltransferase and other biomolecules involved in cell signaling and metabolism .
準備方法
化学反応の分析
反応の種類: アンドラスチンAは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、this compoundを酸化することができます.
主な生成物: これらの反応から生成される主な生成物は、標的とされる特定の官能基によって異なります。 たとえば、this compoundのアルデヒド基の酸化により、カルボン酸が生成されます .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
Andrastin B: Similar in structure but differs in the oxidation state of specific functional groups.
Barceloneic Acid: Another farnesyltransferase inhibitor with a different core structure.
Citreohybridones: Compounds with similar biosynthetic origins but distinct structural features.
Uniqueness: Andrastin A stands out due to its unique tetracyclic skeleton and potent inhibitory activity against protein farnesyltransferase . Its ability to be produced both synthetically and biosynthetically adds to its versatility and potential for large-scale production .
特性
IUPAC Name |
methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXNADBNJGZRK-GJEDHNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938482 | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174232-42-9 | |
| Record name | Andrastin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174232-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrastin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Andrastin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8DJU4GFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Andrastin A?
A1: Andrastin A is a secondary metabolite produced by certain fungal species, notably Penicillium roqueforti [, , , , ], a fungus used in blue cheese production. It has also been found in other Penicillium species, such as P. chrysogenum [], P. albocoremium [], and P. vulpinum [].
Q2: How is Andrastin A biosynthesized?
A2: Andrastin A biosynthesis involves a complex pathway utilizing polyketide and terpenoid precursors. The pathway includes enzymes like polyketide synthase (PKS), prenyltransferase (PT), flavin-dependent monooxygenase (FMO), and a unique transmembrane terpene cyclase (CYC) named AdrI [, ].
Q3: Can Andrastin A production be enhanced?
A3: Research suggests that fermentation conditions significantly influence Andrastin A production. Submerged fermentation (SmF) of Penicillium expansum yielded higher levels of andrastin A compared to solid-state fermentation (SSF) []. Further research into manipulating fermentation parameters could optimize production yields.
Q4: Does the genetic background of Penicillium roqueforti impact Andrastin A production?
A4: Yes, different Penicillium roqueforti strains exhibit variations in Andrastin A production. Studies have shown that cheese-making strains, especially the Roquefort population, tend to produce lower quantities of Andrastin A compared to strains isolated from other environments []. This difference may be attributed to selective pressures during domestication.
Q5: What is the role of the adr gene cluster in Andrastin A production?
A5: The adr gene cluster in Penicillium roqueforti is directly responsible for Andrastin A biosynthesis [, ]. This cluster contains ten genes ( adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) all essential for the production of this compound [].
Q6: What is the primary known bioactivity of Andrastin A?
A6: Andrastin A is a potent inhibitor of protein farnesyltransferase (PFTase) [, ]. PFTase is an enzyme crucial for post-translational modification of proteins involved in cell signaling and growth.
Q7: How does Andrastin A interact with PFTase?
A7: While the precise binding mechanism remains to be fully elucidated, Andrastin A is believed to compete with farnesyl pyrophosphate, a substrate of PFTase, thereby disrupting the farnesylation process [].
Q8: How does Andrastin A impact multidrug resistance in cancer cells?
A9: Andrastin A has demonstrated the ability to enhance the accumulation of anticancer drugs like vincristine in drug-resistant cancer cells []. This effect is attributed to its interaction with P-glycoprotein, a membrane protein responsible for pumping drugs out of cells, thus reducing drug efficacy. By inhibiting P-glycoprotein, Andrastin A could potentially help overcome multidrug resistance.
Q9: What is the molecular formula and weight of Andrastin A?
A9: The molecular formula of Andrastin A is C23H30O5, and its molecular weight is 386.48 g/mol.
Q10: What spectroscopic techniques are used to characterize Andrastin A?
A11: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for elucidating the structure of Andrastin A [, ]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further structural information [, ]. Electronic circular dichroism (ECD) spectroscopy, coupled with computational calculations, helps determine the absolute configuration of chiral centers within the molecule [, ].
Q11: Are there any structural features unique to Andrastin A and its derivatives?
A12: Andrastin A possesses a distinctive 6/6/5-fused tricyclic core structure. Some derivatives, like those found in Penicillium sp. SCSIO 41512, exhibit unprecedented rearranged skeletons, such as fused 6/5/6/6/7 and 6/5/6/6/4 polycyclic systems []. The presence of specific functional groups, like the C-2 acetoxy group in oxandrastin A, significantly impacts the molecule's biological activity [].
Q12: What synthetic approaches have been explored for Andrastin A and its derivatives?
A13: Total synthesis of Andrastin derivatives has been achieved using various strategies, including Diels-Alder reactions to construct the core ring system, and radical-based rearrangements to mimic biosynthetic transformations []. These synthetic efforts not only confirm the structures of these complex molecules but also provide access to analogs for further biological evaluation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


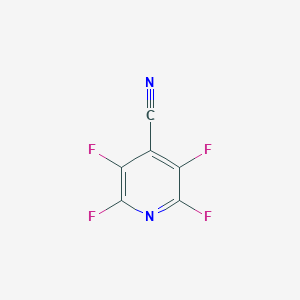
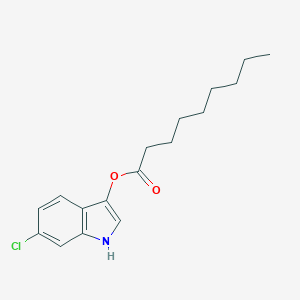
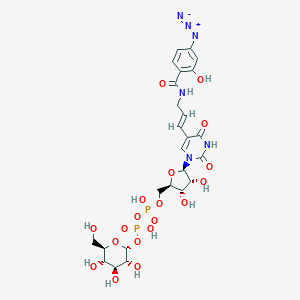
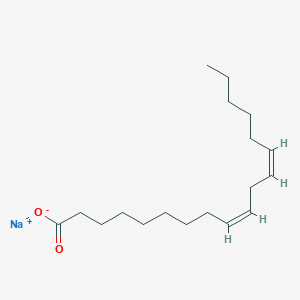

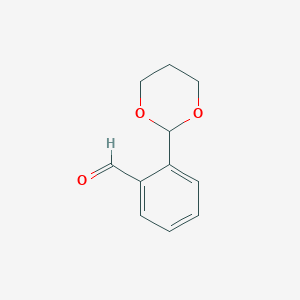
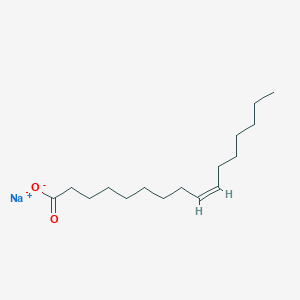
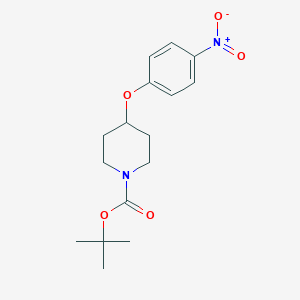

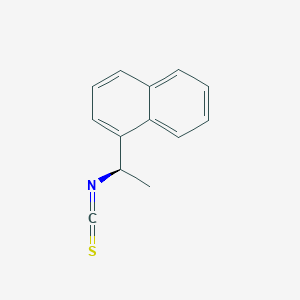
![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)
![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)
